copper(2+) bis(4-oxopent-2-en-2-olate)
Description
Copper(2+) bis(4-oxopent-2-en-2-olate), also known as copper(II) acetylacetonate (Cu(acac)₂), is a coordination complex with the molecular formula C₁₀H₁₄CuO₄ and a molecular weight of 261.76 g/mol . Its IUPAC name is copper(2+) bis((2Z)-4-oxopent-2-en-2-olate), reflecting the bidentate binding of two acetylacetonate ligands to a central Cu²⁺ ion. The compound is characterized by its stability and solubility in organic solvents like toluene and alcohol, making it a versatile precursor in catalysis, materials science, and chemical vapor deposition (CVD) processes .
Structurally, the acetylacetonate ligands adopt a Z-configuration around the metal center, forming a square-planar geometry typical of Cu²⁺ complexes .
Properties
IUPAC Name |
copper;4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPSWYYEKYVEJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CuO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] | |
| Record name | Cupric acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
Sublimes | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; soluble in chloroform | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue powder | |
CAS No. |
13395-16-9 | |
| Record name | Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) 4-oxopent-2-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
284 C degrees (decomposes) | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Stoichiometric Reaction with Sodium Acetate
A widely documented method involves reacting copper(II) chloride dihydrate (CuCl₂·2H₂O) with acetylacetone (Hacac) in the presence of sodium acetate (NaOAc) as a base. The procedure is as follows:
-
Reaction Setup : Dissolve 4 g (25 mmol) of CuCl₂·2H₂O in 25 mL of water.
-
Ligand Addition : Add 5 mL (50 mmol) of acetylacetone dissolved in 10 mL of methanol dropwise under stirring.
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Basification : Introduce 6.8 g (83 mmol) of NaOAc in 15 mL of water to deprotonate Hacac, forming the acetylacetonate ligand (acac⁻).
-
Heating : Heat the mixture to 80°C for 15 minutes to facilitate complexation.
Yield : The crude product is isolated as a gray solid with a yield of ~85% after purification via recrystallization in methanol.
Key Reaction Mechanism:
Green Chemistry Evaluation
Protocol A (Educa) and Protocol B were assessed using Green Star metrics (Table 1). Methanol (H225, H301) and CuCl₂ (H400) contributed to lower greenness scores due to flammability and aquatic toxicity. The Global Green Star Achievement Index (GSAI) was 20.00/100, highlighting opportunities for solvent substitution.
Table 1 : Green Star Assessment of Cu(acac)₂ Synthesis
| Principle | Reaction Score | Isolation Score | Global Score |
|---|---|---|---|
| Waste Prevention | 3/5 | 1/5 | 1/5 |
| Atom Economy | 2/5 | – | 2/5 |
| Hazard Reduction | 1/5 | – | 1/5 |
Alternative Routes Using Copper(II) Acetate
Methanol-Water Solvent System
Copper(II) acetate (Cu(OAc)₂) reacts with acetylacetone in a 1:2 molar ratio:
-
Dissolution : 0.804 g (4.4 mmol) of Cu(OAc)₂ is dissolved in 36 mL of a 1:1 methanol-water mixture.
-
Ligand Addition : 1 mL (8.85 mmol) of acetylacetone is added gradually.
-
Reflux : Reflux at 80°C for 2 hours yields a greenish-gray precipitate.
Solid-Phase Synthesis for Functionalized Derivatives
Patent WO2011051950A1 describes solid-phase synthesis using functionalized resins (e.g., 2-chlorotrityl or Rink Amide-MBHA resins) to anchor acetylacetone derivatives. This method enables the production of Cu(acac)₂ complexes with electron-withdrawing groups (EWGs) like NO₂ or CF₃ for specialized applications.
Hydroxide-Precipitation Method
General Protocol for Metal Acetylacetonates
Patent WO2004056737A1 outlines a scalable method using metal hydroxides:
-
Hydroxide Formation : Treat Cu(NO₃)₂ or CuSO₄ with NaOH (5–25% aqueous) to precipitate Cu(OH)₂.
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Washing : Remove residual alkali via repeated water washes.
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Ligand Complexation : React Cu(OH)₂ with acetylacetone (2 equivalents) at 40–50°C.
Advantages :
Microwave-Assisted and Catalytic Applications
Microwave Synthesis
A modified approach uses microwave irradiation to reduce reaction time. For example, mixing CuCl₂·2H₂O, Hacac, and NaOAc in ethanol under microwave (300 W, 10 minutes) achieves 90% yield.
Chemical Reactions Analysis
copper(2+) bis(4-oxopent-2-en-2-olate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: It can undergo ligand exchange reactions with other ligands. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Chemical Applications
Copper(II) bis(4-oxopent-2-en-2-olate) is widely recognized for its role as a catalyst in organic synthesis. Its applications in this domain include:
- Catalytic Reactions : It serves as a catalyst in various reactions such as:
- Carbene Transfer Reactions : Facilitating the formation of carbene intermediates.
- Coupling Reactions : Used in cross-coupling reactions to form carbon-carbon bonds.
- Michael Addition Reactions : Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Table 1: Summary of Catalytic Applications
Biological Applications
Research has demonstrated the potential of copper(II) bis(4-oxopent-2-en-2-olate) in biological contexts, particularly its anticancer properties. Studies indicate that it can induce cell death in various cancer cell lines through mechanisms involving DNA fragmentation.
Case Study: Anticancer Activity
In vitro studies have shown that low concentrations of copper(II) acetylacetonate can kill approximately 90% of cells in different cancer lines (e.g., C6, RG2, B16, U373). The TUNEL assay results indicated significant DNA fragmentation, suggesting its potential as an anticancer agent.
Table 2: Anticancer Activity Data
| Cell Line | Concentration (mg/mL) | % Cell Death |
|---|---|---|
| C6 | 62.5 | ~90% |
| RG2 | 62.5 | ~90% |
| B16 | 62.5 | ~90% |
| U373 | 62.5 | ~90% |
Industrial Applications
In industrial settings, copper(II) bis(4-oxopent-2-en-2-olate) is utilized as a curing agent for various materials:
- Epoxy Resins : Enhancing the curing process and mechanical properties.
- Acrylic Adhesives : Improving adhesion strength and durability.
- Silicone Rubbers : Acting as a catalyst to facilitate cross-linking.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Epoxy Resins | Curing agent for improved mechanical properties |
| Acrylic Adhesives | Enhances adhesion strength |
| Silicone Rubbers | Catalyst for cross-linking |
Table 4: Comparison with Similar Compounds
| Compound | Key Characteristics |
|---|---|
| Cobalt(II) 4-Oxopent-2-en-2-Olate | Used in different catalytic applications |
| Nickel(II) Acetylacetonate | Employed in polymerization processes |
| Zinc(II) Acetylacetonate | Utilized in various chemical reactions |
Mechanism of Action
The mechanism of action of copper(2+) bis(4-oxopent-2-en-2-olate) involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can interact with DNA and induce cell death through DNA fragmentation. The molecular targets and pathways involved include DNA binding and disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cu(acac)₂ with other metal acetylacetonates:
Key Observations:
- Molecular Weight: Heavier metals like platinum and lead result in higher molecular weights, impacting their suitability for high-precision applications (e.g., MOCVD for Pt) .
- Thermal Stability: Decomposition temperatures correlate with metal-oxygen bond strength. Cu(acac)₂ and Ni(acac)₂ exhibit similar stability, while Pt(acac)₂ withstands higher temperatures .
- Solubility: Nickel and magnesium derivatives show water solubility, unlike Cu(acac)₂, which is organophilic. This property dictates their use in aqueous vs. organic-phase reactions .
Research Findings
- Copper vs. Platinum: Cu(acac)₂ is more cost-effective for catalysis, but Pt(acac)₂ outperforms in high-temperature applications like MOCVD due to superior thermal stability .
- Nickel vs.
- Lead Derivatives: Despite structural similarities, Pb(acac)₂’s toxicity has led to declining use, with alternatives like Mg(acac)₂ gaining traction in less hazardous roles .
Q & A
Basic: What synthetic methodologies are recommended for preparing copper(II) bis(4-oxopent-2-en-2-olate)?
Methodological Answer:
Copper(II) acetylacetonate is typically synthesized via a ligand-exchange reaction. A common protocol involves:
Dissolving a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in ethanol or water.
Adding acetylacetone (Hacac) in molar excess (2:1 ligand-to-metal ratio).
Adjusting pH to ~8–9 using a base (e.g., NaOH) to deprotonate the ligand and promote coordination.
Refluxing the mixture at 60–80°C for 1–2 hours to ensure complete complexation.
Cooling, filtering the precipitate, and recrystallizing from ethanol or chloroform for purity.
Key Considerations:
- Trace moisture can hydrolyze the complex; anhydrous conditions improve yield.
- Purity is verified via melting point analysis (reported range: 230–240°C) and elemental analysis .
Basic: Which spectroscopic techniques are critical for characterizing copper(II) acetylacetonate?
Methodological Answer:
- IR Spectroscopy: Identifies ligand coordination. Key peaks include:
- C=O stretch: ~1575–1600 cm⁻¹ (shifted from ~1720 cm⁻¹ in free acetylacetone).
- C-O and C-C stretches: ~1250–1350 cm⁻¹.
- UV-Vis Spectroscopy: Shows d-d transitions (e.g., broad absorption at ~600–800 nm in DMSO).
- NMR (in deuterated solvents): Limited utility due to paramagnetism of Cu(II), but ligand proton environments can be inferred in diamagnetic analogs (e.g., Zn(acac)₂).
Data Interpretation:
Compare spectra to databases (e.g., PubChem entries for analogous metal acetylacetonates) .
Advanced: What crystallographic challenges arise in resolving the structure of copper(II) acetylacetonate?
Methodological Answer:
- Disorder in Crystal Lattices: Jahn-Teller distortion in Cu(II) complexes can lead to asymmetric ligand arrangements, complicating refinement .
- Data Collection: High-resolution synchrotron X-ray sources mitigate weak diffraction from low-symmetry crystals.
- Software Tools: Use SHELXL for refinement (handles disorder via PART instructions) and ORTEP-3 for visualization (thermal ellipsoid analysis) .
Example Workflow:
Index crystals with SHELXD.
Refine using SHELXL with restraints for anisotropic displacement parameters.
Validate via R-factor convergence (<5%) .
Advanced: How do catalytic mechanisms of copper(II) acetylacetonate differ from cobalt or neodymium analogs?
Methodological Answer:
- Copper(II): Acts as a Lewis acid in oxidation reactions (e.g., epoxidation of alkenes) due to its +2 oxidation state and moderate electrophilicity.
- Cobalt(II/III): Participates in redox catalysis (e.g., radical-initiated polymerizations) owing to accessible Co(II)/Co(III) transitions .
- Neodymium(III): Stabilizes high-oxidation-state intermediates in photoredox catalysis due to strong ligand field effects .
Experimental Design:
- Compare turnover frequencies (TOF) in benchmark reactions (e.g., cyclohexane oxidation) under identical conditions.
- Use EPR spectroscopy to detect Cu(II) radical intermediates .
Basic: What safety protocols are essential for handling copper(II) acetylacetonate?
Methodological Answer:
- Hazards: Acute toxicity (oral, dermal), respiratory irritation, and environmental toxicity .
- Precautions:
- Use fume hoods and PPE (gloves, goggles).
- Avoid dust formation; store in airtight containers.
- Dispose via hazardous waste protocols (EPA/DOT guidelines).
- Emergency Response: For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced: How can researchers reconcile discrepancies in reported physicochemical data (e.g., solubility)?
Methodological Answer:
- Solubility Variability: Depends on solvent polarity and trace impurities. For example:
- Strategies:
Basic: What are the primary applications of copper(II) acetylacetonate in materials science?
Methodological Answer:
- Nanoparticle Synthesis: Precursor for CuO/Cu₂O nanoparticles via sol-gel or thermal decomposition.
- Thin Films: CVD deposition of copper-containing films for electronics.
- Polymer Catalysis: Initiator for ring-opening polymerizations (e.g., ε-caprolactone) .
Advanced: How can catalytic efficiency in cross-coupling reactions be optimized?
Methodological Answer:
- Ligand Tuning: Modify acetylacetonate with electron-withdrawing groups to enhance Lewis acidity.
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Additives: Add redox-active co-catalysts (e.g., TEMPO) to accelerate electron transfer .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
